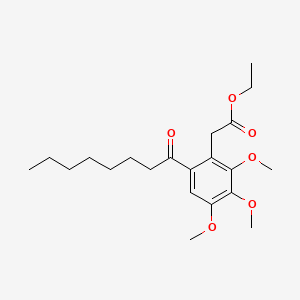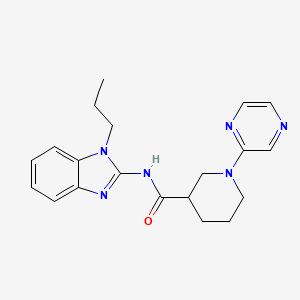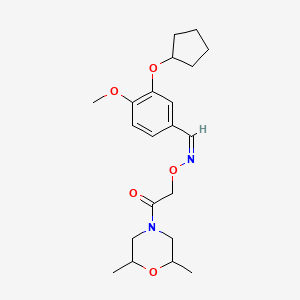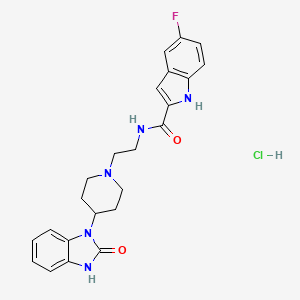
TMPA
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N,N’,N’'-Tetramethylphosphoramide (TMPA) is an organophosphorus compound with the empirical formula C₄H₁₄N₃OP. It is a liquid at room temperature and has moderate vapor pressure. This compound is known for its applications in various fields, including chemistry, biology, and medicine .
準備方法
Synthetic Routes and Reaction Conditions
This compound can be synthesized through the iridium(III)-catalyzed α-alkylation of acetophenones with alcohols, followed by the ketone-directed iridium(III)- or rhodium(III)-catalyzed redox-neutral C−H alkylation of α-alkylated acetophenones using Meldrum’s diazo compounds . This synthetic protocol efficiently provides a range of this compound derivatives with site selectivity and functional group compatibility.
Industrial Production Methods
The industrial production of this compound involves the reaction of tetramethylphosphoramide with various reagents under controlled conditions to ensure high yield and purity. The specific details of the industrial production methods are proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions
TMPA undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: this compound can be reduced using suitable reducing agents.
Substitution: this compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of phosphine oxides, while reduction can yield phosphines.
科学的研究の応用
TMPA has a wide range of scientific research applications, including:
Chemistry: This compound is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Industry: this compound is used in the production of various industrial chemicals and materials.
作用機序
The mechanism of action of TMPA involves its interaction with specific molecular targets and pathways. This compound acts as a high-affinity antagonist of the nuclear orphan receptor 77 (Nur77), leading to the release and shuttling of LKB1 in the cytoplasm to activate AMPKα . This activation of AMPKα results in the modulation of various metabolic pathways, contributing to its antidiabetic effects.
類似化合物との比較
TMPA can be compared with other similar compounds, such as:
Trimethyl phosphate (TMP): TMP is another organophosphorus compound with similar applications in chemistry and industry.
Tris(2-pyridylmethyl)amine (TPA): TPA is a related compound used in coordination chemistry and has similar ligand properties.
This compound is unique in its specific interactions with molecular targets like Nur77 and its ability to activate AMPKα, which distinguishes it from other similar compounds.
特性
IUPAC Name |
ethyl 2-(2,3,4-trimethoxy-6-octanoylphenyl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O6/c1-6-8-9-10-11-12-17(22)15-13-18(24-3)21(26-5)20(25-4)16(15)14-19(23)27-7-2/h13H,6-12,14H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCYMJQXRLIDSAQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)C1=CC(=C(C(=C1CC(=O)OCC)OC)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(4Z)-4-[[2-(4,5-dimethyl-2-nitrophenyl)phenyl]methylidene]-3-methyl-5-oxopyrazol-1-yl]benzoic acid](/img/structure/B560486.png)









![4-[(S)-[(2S,5R)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-hydroxyphenyl)methyl]-N,N-diethylbenzamide;dihydrobromide](/img/structure/B560506.png)

